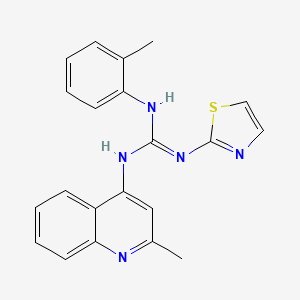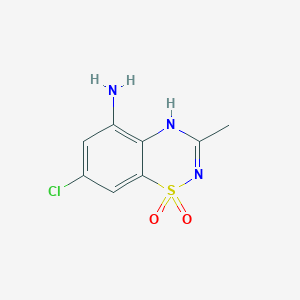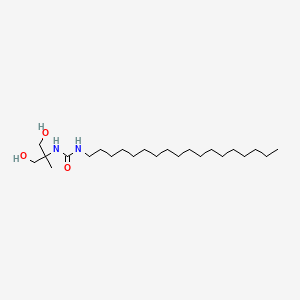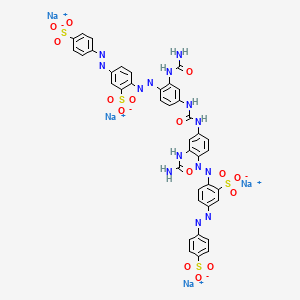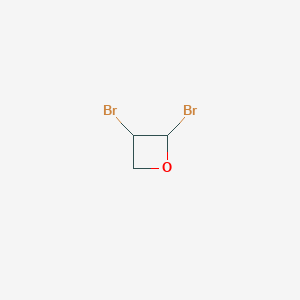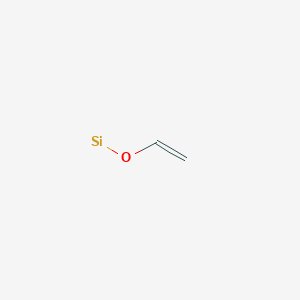
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is a chemical compound with the molecular formula C18H11Br4N. It is known for its applications in various fields, including organic electronics and materials science. The compound is characterized by the presence of bromine atoms at specific positions on the phenyl rings, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline typically involves the bromination of N,N-bis(4-bromophenyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Substitution: Grignard reagents, organolithium compounds.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a building block for hole transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the synthesis of polytriarylamine semiconductors, which are essential for various electronic applications.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline involves its interaction with specific molecular targets. The bromine atoms on the phenyl rings can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(4-bromophenyl)aniline
- 4,4’-Dibromotriphenylamine
- 2,4-Dibromoaniline
Uniqueness
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic characteristics, such as in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
73087-80-6 |
|---|---|
Molekularformel |
C18H11Br4N |
Molekulargewicht |
560.9 g/mol |
IUPAC-Name |
2,4-dibromo-N,N-bis(4-bromophenyl)aniline |
InChI |
InChI=1S/C18H11Br4N/c19-12-1-6-15(7-2-12)23(16-8-3-13(20)4-9-16)18-10-5-14(21)11-17(18)22/h1-11H |
InChI-Schlüssel |
AZALBCPWZPOLEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


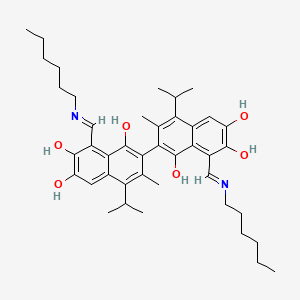
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
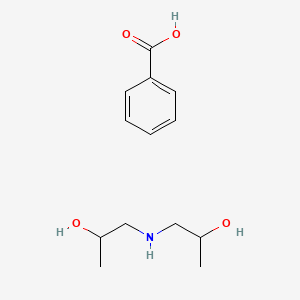
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
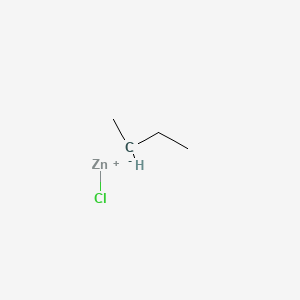
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
